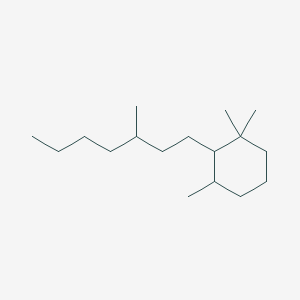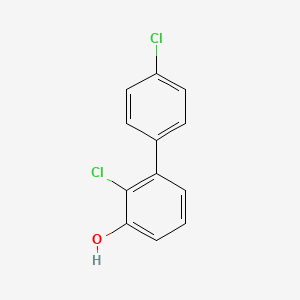
2-Chloro-3-(4-chlorophenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(4-chlorophenyl)phenol is an organic compound belonging to the class of chlorophenols. Chlorophenols are a group of chemicals where one or more chlorine atoms are bonded to a phenol molecule. This compound is characterized by the presence of two chlorine atoms attached to a phenol ring, making it a dichlorophenol derivative. Chlorophenols are known for their use in various industrial applications, including as disinfectants, pesticides, and intermediates in the synthesis of other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-chlorophenyl)phenol typically involves the chlorination of phenol. The process can be carried out using different methods, such as:
Direct Chlorination: This method involves the direct reaction of phenol with chlorine gas in the presence of a catalyst.
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(4-chlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or completely dechlorinated phenols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed
Oxidation: Quinones.
Reduction: Less chlorinated phenols or dechlorinated phenols.
Substitution: Phenolic derivatives with different substituents.
Aplicaciones Científicas De Investigación
2-Chloro-3-(4-chlorophenyl)phenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chlorinated aromatic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Used in the production of pesticides, herbicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(4-chlorophenyl)phenol involves its interaction with cellular components. Chlorophenols are known to uncouple oxidative phosphorylation, disrupting the production of ATP in cells. This leads to a loss of energy production and eventual cell death . The compound can also disrupt cell membranes, leading to leakage of cellular contents and further cell damage .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorophenol: A monochlorinated phenol with similar properties but less chlorination.
4-Chlorophenol: Another monochlorinated phenol with the chlorine atom in a different position.
2,4-Dichlorophenol: A dichlorinated phenol with chlorine atoms in the 2 and 4 positions.
Uniqueness
2-Chloro-3-(4-chlorophenyl)phenol is unique due to its specific substitution pattern, which affects its reactivity and properties. The presence of two chlorine atoms in different positions on the phenol ring can lead to distinct chemical behavior compared to other chlorophenols .
Propiedades
Número CAS |
79881-38-2 |
|---|---|
Fórmula molecular |
C12H8Cl2O |
Peso molecular |
239.09 g/mol |
Nombre IUPAC |
2-chloro-3-(4-chlorophenyl)phenol |
InChI |
InChI=1S/C12H8Cl2O/c13-9-6-4-8(5-7-9)10-2-1-3-11(15)12(10)14/h1-7,15H |
Clave InChI |
QRRCVFHAGKYXRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)Cl)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


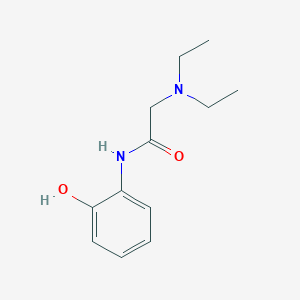
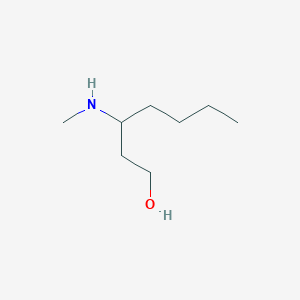
![5-([1,1'-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole](/img/structure/B14419566.png)

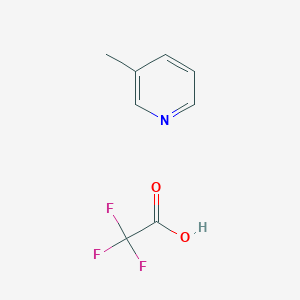
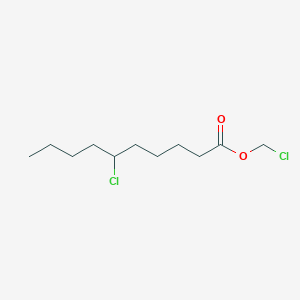
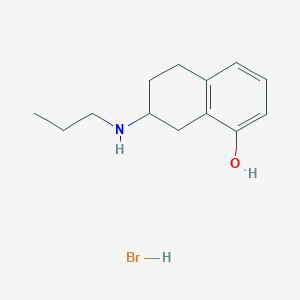



![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)


